molecular formula C8H14ClNS B1458004 1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride CAS No. 1864074-53-2

1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride

Cat. No. B1458004
M. Wt: 191.72 g/mol
InChI Key: FASIXAYLZIETAE-UHFFFAOYSA-N
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Description

1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 1864074-53-2 . It has a molecular weight of 191.72 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NS.ClH/c1-3-7(9)8-6(2)4-5-10-8;/h4-5,7H,3,9H2,1-2H3;1H . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Responsive DNA-Binding Polymers

A study by Carreon et al. (2014) introduces a water-soluble cationic polythiophene derivative synthesized from poly(methyl 2-(thiophen-3-yl)acetate), which demonstrates potential as a theranostic gene delivery vehicle due to its ability to bind DNA and form polyplexes. This suggests the compound's relevance in gene therapy research and applications (Carreon et al., 2014).

Derivatization and Spectroscopic Identification

Nycz et al. (2016) have conducted research on the identification and derivatization of selected cathinones, including studies on hydrochloride salts of cathinones, which were examined through various spectroscopic methods. The utilization of thionation and amination reactions for identification purposes highlights the compound's significance in forensic science and chemical analysis (Nycz et al., 2016).

Facile Synthesis of Chiral Amines

Peng et al. (2013) describe a method for preparing (R)-1-(1H-indol-3-yl)propan-2-amines hydrochloride from ketones, showcasing a time-saving and cost-effective synthesis process. This method could be critical for producing optical pure chiral amines, which are valuable in medicinal chemistry and asymmetric synthesis (Peng et al., 2013).

Generation of Structurally Diverse Libraries

Research by Roman (2013) on using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions emphasizes its role in generating a structurally diverse library of compounds. This capability is crucial for the development of novel pharmaceuticals and materials science (Roman, 2013).

Corrosion Inhibition Studies

Vikneshvaran and Velmathi (2017) investigated the effects of Schiff bases derived from L-Tryptophan on the corrosion inhibition of stainless steel in acidic environments. Their findings suggest that compounds related to 1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride could be effectively used as corrosion inhibitors, which has significant implications for materials science and engineering (Vikneshvaran & Velmathi, 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(3-methylthiophen-2-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS.ClH/c1-3-7(9)8-6(2)4-5-10-8;/h4-5,7H,3,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASIXAYLZIETAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CS1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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